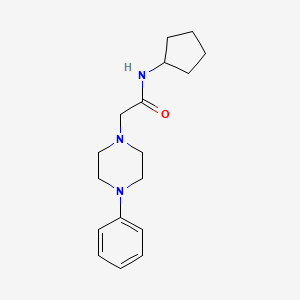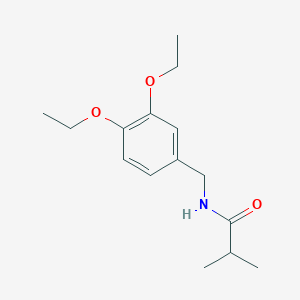
N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as OTAA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the expression of various genes involved in cancer progression. N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to interact with the cell membrane and disrupt its structure, leading to cell death.
Biochemical and Physiological Effects:
N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and modulate the expression of various genes involved in cancer progression. In vivo studies have shown that N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its versatility, as it can be used in various fields and applications. N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments.
Future Directions
There are several future directions for research involving N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of novel N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its interactions with various enzymes and signaling pathways. Additionally, the potential applications of N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in agriculture and materials science warrant further investigation.
Synthesis Methods
N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by the reaction with 3,4,5-trimethoxybenzaldehyde and acryloyl chloride. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used to synthesize novel polymers and as a building block for metal-organic frameworks. In agriculture, N-(2-oxotetrahydro-3-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been tested for its ability to enhance plant growth and protect against pests and diseases.
properties
IUPAC Name |
(E)-N-(2-oxothiolan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-12-8-10(9-13(21-2)15(12)22-3)4-5-14(18)17-11-6-7-23-16(11)19/h4-5,8-9,11H,6-7H2,1-3H3,(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMRVPZJJOLORG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)


![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)
![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)

